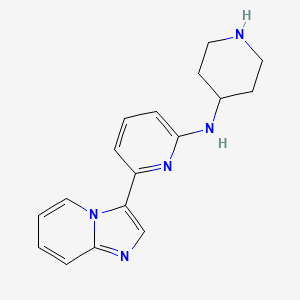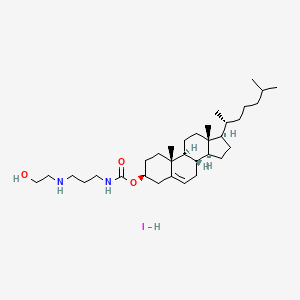
JC1-40
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JC1-40 is a novel RORα activator, diminishing diethylnitrosamine-induced acute liver injury and repressing transcriptional expression of APPs such as CXCL1 and LCN2 in mice.
Applications De Recherche Scientifique
Mitochondrial Health and Biodosimetry
The JC-1 dye is utilized in apoptosis studies to monitor mitochondrial health. It has been tested in vitro on various cell lines and peripheral porcine blood lymphocytes after gamma irradiation, assessing its potential in biodosimetric evaluation. This involves staining irradiated and non-irradiated cells to determine changes in mitochondrial membrane potential and cell health through flow cytometry (Sinkorova et al., 2022).
Cell Proliferation Studies
JC1 is used in characterizing a newly developed monoclonal antibody that recognizes a nuclear antigen present in proliferating cells in normal tissues and neoplastic lesions. This antibody is distinct from the well-known Ki67 antibody and has been tested on various cell types, including lymphoid germinal centers and various carcinomas, demonstrating its utility in studying cell proliferation (Garrido et al., 1992).
Fluorescent Indicator of Membrane Potential
JC-1, a carbocyanine dye, serves as a quantitative fluorescent indicator of membrane potential. Its spectral properties have been characterized in isolated cardiac mitochondria and aqueous buffers. The dye forms J-aggregates with specific red fluorescence under certain conditions, providing valuable insights into mitochondrial behavior in live cells (Reers et al., 1991).
Optimization of Mitochondrial Membrane Potential Cytometry
JC-1 is integral in mitochondrial membrane potential cytometry. It has been found that using alternative excitation wavelengths, like 405 nm, yields more accurate data than the commonly used 488 nm laser wavelength. This finding is significant for mitochondrial-related biological and biomedical research (Perelman et al., 2012).
Propriétés
Nom du produit |
JC1-40 |
|---|---|
Formule moléculaire |
C16H18N2OS |
Poids moléculaire |
286.393 |
Nom IUPAC |
1-(4-Benzyloxy-benzyl)-3-methyl-thiourea |
InChI |
InChI=1S/C16H18N2OS/c1-17-16(20)18-11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,20) |
Clé InChI |
WTJHYYAEJUIEOB-UHFFFAOYSA-N |
SMILES |
S=C(NC)NCC1=CC=C(OCC2=CC=CC=C2)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JC1-40; JC1 40; JC140 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)

![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
